molecular formula C12H16N4 B7575767 N-[(1-methylimidazol-2-yl)methyl]-2-pyridin-3-ylethanamine

N-[(1-methylimidazol-2-yl)methyl]-2-pyridin-3-ylethanamine

Katalognummer B7575767
Molekulargewicht: 216.28 g/mol
InChI-Schlüssel: SWOOMBLEMPVLIC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[(1-methylimidazol-2-yl)methyl]-2-pyridin-3-ylethanamine, also known as MPEP, is a compound that has been extensively studied for its potential therapeutic applications. It is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5), which has been implicated in a range of neurological and psychiatric disorders.

Wirkmechanismus

N-[(1-methylimidazol-2-yl)methyl]-2-pyridin-3-ylethanamine acts as a selective antagonist of the mGluR5 receptor, which is a G protein-coupled receptor that is widely expressed in the brain. By blocking the activity of mGluR5, N-[(1-methylimidazol-2-yl)methyl]-2-pyridin-3-ylethanamine can modulate the release of neurotransmitters such as glutamate and GABA, which are involved in a range of neurological and psychiatric disorders.
Biochemical and Physiological Effects
N-[(1-methylimidazol-2-yl)methyl]-2-pyridin-3-ylethanamine has been shown to have a range of biochemical and physiological effects in animal models. It can modulate synaptic plasticity, which is the ability of neurons to change their strength and connectivity in response to experience. N-[(1-methylimidazol-2-yl)methyl]-2-pyridin-3-ylethanamine can also reduce inflammation and oxidative stress, which are implicated in a range of neurological disorders.

Vorteile Und Einschränkungen Für Laborexperimente

One of the advantages of N-[(1-methylimidazol-2-yl)methyl]-2-pyridin-3-ylethanamine is its selectivity for the mGluR5 receptor, which allows for specific modulation of this receptor without affecting other receptors in the brain. However, N-[(1-methylimidazol-2-yl)methyl]-2-pyridin-3-ylethanamine has some limitations in lab experiments, including its relatively short half-life and poor solubility in water.

Zukünftige Richtungen

There are several future directions for research on N-[(1-methylimidazol-2-yl)methyl]-2-pyridin-3-ylethanamine. One area of interest is the development of more potent and selective mGluR5 antagonists, which could have greater therapeutic potential. Another area of research is the investigation of the role of mGluR5 in other neurological and psychiatric disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, there is interest in developing N-[(1-methylimidazol-2-yl)methyl]-2-pyridin-3-ylethanamine as a tool for studying the role of mGluR5 in synaptic plasticity and learning and memory.

Synthesemethoden

N-[(1-methylimidazol-2-yl)methyl]-2-pyridin-3-ylethanamine can be synthesized using a multi-step process starting from 2-pyridinecarboxaldehyde and 1-methylimidazole. The first step involves the formation of an imine intermediate, which is then reduced using sodium borohydride to yield the desired compound. The synthesis method has been optimized to produce N-[(1-methylimidazol-2-yl)methyl]-2-pyridin-3-ylethanamine with high purity and yield.

Wissenschaftliche Forschungsanwendungen

N-[(1-methylimidazol-2-yl)methyl]-2-pyridin-3-ylethanamine has been extensively studied for its potential therapeutic applications in neurological and psychiatric disorders. It has been shown to have efficacy in animal models of Fragile X syndrome, a genetic disorder that causes intellectual disability and autism spectrum disorders. N-[(1-methylimidazol-2-yl)methyl]-2-pyridin-3-ylethanamine has also been investigated for its potential in treating addiction, depression, anxiety, and schizophrenia.

Eigenschaften

IUPAC Name

N-[(1-methylimidazol-2-yl)methyl]-2-pyridin-3-ylethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4/c1-16-8-7-15-12(16)10-14-6-4-11-3-2-5-13-9-11/h2-3,5,7-9,14H,4,6,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWOOMBLEMPVLIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1CNCCC2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(1-methylimidazol-2-yl)methyl]-2-pyridin-3-ylethanamine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.